Hydrolytic Stability Superiority of the Sulfonyl Fluoride Moiety over the Sulfonyl Chloride Analog
The sulfonyl fluoride group in the target compound exhibits far greater resistance to hydrolysis than the corresponding sulfonyl chloride. Literature values for model aryl sulfonyl fluorides show <5 % decomposition after 24 h in pH 7.4 phosphate‑buffered saline at 25 °C, whereas the analogous sulfonyl chlorides undergo >90 % hydrolysis within the same period [1]. Although this is a class‑level observation, the S–F bond dissociation energy (ca. 120 kcal mol⁻¹) is significantly higher than that of S–Cl (ca. 75 kcal mol⁻¹), directly translating into superior ambient‑storage stability and broader aqueous‑compatible reactivity [2].
| Evidence Dimension | Extent of hydrolysis after 24 h in pH 7.4 PBS at 25 °C |
|---|---|
| Target Compound Data | <5 % (representative aryl‑SO₂F data, class‑level inference) |
| Comparator Or Baseline | Analogous aryl‑SO₂Cl: >90 % hydrolysis under identical conditions |
| Quantified Difference | >85 percentage‑point lower hydrolysis for the fluoride. |
| Conditions | Phosphate‑buffered saline, pH 7.4, 25 °C, 24 h; data from representative aryl sulfonyl fluorides vs. chlorides. |
Why This Matters
Reduced hydrolytic lability means longer reagent shelf life, the ability to set up biological assays in aqueous media without immediate decomposition, and fewer side products during synthesis, directly lowering procurement risk and cost per experiment.
- [1] Chen, Q. et al. Profiling the reactivity of sulfonyl fluorides for chemical biology. ACS Chemical Biology 17, 1883‑1894 (2022). https://doi.org/10.1021/acschembio.2c00291 View Source
- [2] Luo, Y.‑R. Comprehensive Handbook of Chemical Bond Energies (CRC Press, 2007). Table 5.2, S–X bond energies. View Source
